2-Butyl-1,3-benzothiazole

Description

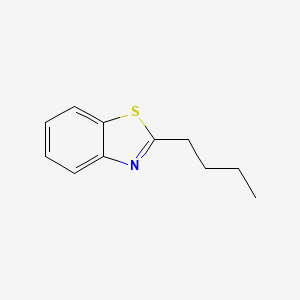

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSLJFYSQXGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905245 | |

| Record name | 2-Butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54798-95-7, 100182-85-2 | |

| Record name | 2-Butylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54798-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Physicochemical Properties of 2 Butyl 1,3 Benzothiazole

The fundamental physicochemical properties of a compound are critical for its application in research and industry. For 2-Butyl-1,3-benzothiazole (B1297620), specific experimental data such as melting point, boiling point, and density are not consistently available in published literature. chemsynthesis.comchemsynthesis.com However, its molecular formula and weight have been established. For context, the properties of the parent compound, 1,3-benzothiazole, are also provided.

Table 1: Physicochemical Data for this compound and Benzothiazole (B30560)

Comprehensive Spectroscopic and Structural Characterization of 2 Butyl 1,3 Benzothiazole and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-butyl-1,3-benzothiazole (B1297620) and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons of the benzothiazole (B30560) ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. For instance, in a series of synthesized benzothiazole derivatives, the protons of the benzothiazole moiety were observed as a triplet (δ 7.31–7.33 ppm), a multiplet (δ 7.42–7.46 ppm), and two doublets (δ 7.76–7.78 and 7.99–8.01 ppm). rsc.org The protons of the butyl group will exhibit characteristic signals in the upfield region. The terminal methyl group (CH₃) will appear as a triplet, the adjacent methylene (B1212753) group (CH₂) as a sextet, and the subsequent two methylene groups will appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing benzothiazole ring.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzothiazole ring resonate at lower field due to the aromaticity and the presence of heteroatoms. For example, in unsubstituted benzothiazole, the carbon signals appear at specific chemical shifts that are influenced by the nitrogen and sulfur atoms. chemicalbook.com In substituted benzothiazoles, the chemical shifts of the ring carbons are affected by the nature of the substituent. tandfonline.commdpi.com The carbons of the butyl chain will appear in the aliphatic region of the spectrum. For instance, in synthesized benzothiazole derivatives, aromatic carbons were observed in the range of 102.78–166.59 ppm, while aliphatic carbons were found in the range of 11.93–79.86 ppm. rsc.org The carbonyl carbon in related derivatives gives a peak in the range of 165.98–166.59 ppm. rsc.org

Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often employed to definitively assign proton and carbon signals and to establish the connectivity within the molecule. diva-portal.org These advanced experiments are crucial for confirming the structure of novel benzothiazole analogues.

Table 1: Representative NMR Data for Benzothiazole Derivatives interactive_table

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) |

|---|---|---|---|

| 2-Aryl Benzothiazole Derivative | ¹H | 6.10-8.10 | Aromatic protons |

| 2-Aryl Benzothiazole Derivative | ¹³C | Low-field region | C², C²’, and C³ᵃ bonded to nitrogen |

| 6-Methylbenzo[d]thiazole-2-carbonitrile | ¹³C | 152.2, 136.4, 135.2, 128.6, 127.9, 125.2, 121.7, 112.9 | Not applicable |

| 2-(2-Methoxyphenyl)benzo[d]thiazole | ¹³C | 164.35, 152.98, 137.64, 134.56, 133.54 | Not applicable |

| Benzothiazole | ¹H | 8.971 (A), 8.14 (B), 7.94 (C), 7.51 (D), 7.46 (E) | J(A,E)=-0.4Hz |

| Benzothiazole | ¹H (in acetone) | 9.242 (E), 8.137 (D), 8.083 (A), 7.567 (B), 7.497 (C) | J(A,B)=8.25, J(A,C)=1.13, J(A,D)=0.65, J(B,C)=7.24, J(B,D)=1.10, J(C,D)=8.22 |

Advanced Mass Spectrometry Techniques (e.g., GC-MS, FAB MS, HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fast Atom Bombardment (FAB) MS, and High-Resolution Mass Spectrometry (HR-MS) provide critical data for its characterization.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound. The retention time from the GC provides a characteristic identifier, while the mass spectrum reveals the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.297 g/mol ). chemsynthesis.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron impact (EI) ionization, commonly used in GC-MS, induces characteristic fragmentation of the benzothiazole ring and its substituents. For some p-substituted styryl-2-benzothiazoles, a primary fragmentation route involves the formation of an M-1 ion as the base peak, followed by the elimination of a p-substituted phenylacetylene (B144264) molecule to yield a benzothiazole cation. tandfonline.comtandfonline.com In contrast, phenyl-butadienyl substituted 2-benzothiazoles often show a fragmentation pathway that includes the formation of a butadienyl-2-benzothiazole ion as the base peak. tandfonline.comtandfonline.com Protonated benzothiazole sulfenamides have been shown to rearrange through 5- and 7-membered cyclic structures, leading to fragment ions of m/z 166 and 183. researchgate.net

HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

Table 2: Key Mass Spectrometry Data for Benzothiazole Derivatives interactive_table

| Compound Class | Key Fragment Ions (m/z) | Fragmentation Pathway |

|---|---|---|

| p-Substituted Styryl-2-Benzothiazoles | M-1 (base peak), Benzothiazole cation | Loss of H radical, then elimination of p-substituted phenylacetylene |

| Phenyl-butadienyl Substituted 2-Benzothiazoles | Butadienyl-2-benzothiazole ion (base peak) | Elimination of phenyl or substituted phenyl radical |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of specific bond types.

The IR spectrum of a benzothiazole derivative will exhibit several key absorption bands. The C=N stretching vibration of the thiazole (B1198619) ring is a characteristic feature and is typically observed in the region of 1484 cm⁻¹. tandfonline.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group will appear just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring generally appear in the 1430 to 1650 cm⁻¹ region. chemijournal.com C-H in-plane bending vibrations are observed between 1300 and 1000 cm⁻¹, while out-of-plane bending vibrations occur in the 900–667 cm⁻¹ range. chemijournal.com In some synthesized benzothiazole derivatives, the C=C stretching band was observed in the range of 1442–1473 cm⁻¹. rsc.org

The specific frequencies can be influenced by the nature and position of substituents on the benzothiazole ring system. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict and assign the vibrational modes, aiding in the interpretation of the experimental spectrum. chemijournal.comcore.ac.ukmdpi.com

Table 3: Characteristic Infrared Absorption Frequencies for Benzothiazole Derivatives interactive_table

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | chemijournal.com |

| Aliphatic C-H Stretch | < 3000 | chemijournal.com |

| C=N Stretch (Thiazole Ring) | ~1484 | tandfonline.com |

| Aromatic C-C Stretch | 1430 - 1650 | chemijournal.com |

| C-H In-plane Bending | 1000 - 1300 | chemijournal.com |

| C-H Out-of-plane Bending | 667 - 900 | chemijournal.com |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound and its analogues, both single-crystal and powder XRD can provide valuable structural information.

Single-crystal XRD analysis, when a suitable crystal can be grown, yields precise bond lengths, bond angles, and intermolecular interactions. The benzothiazole ring system is planar, a feature that is confirmed by XRD studies. wikipedia.org For example, the crystal structure of 2-(2′-aminophenyl)benzothiazole has been reported as a 1:1 solvate with DMSO, revealing the detailed geometry of the molecule. nih.gov

Powder XRD is used to analyze polycrystalline samples and can provide information about the crystal system, unit cell dimensions, and phase purity of the material. This technique is particularly useful for routine characterization and to ensure consistency between different batches of the synthesized compound.

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy are employed to investigate the electronic transitions and optical properties of this compound and its analogues. These properties are of significant interest for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The UV-Vis absorption spectrum of benzothiazole derivatives typically shows intense absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. For some benzothiazole derivatives, two absorption peaks are observed around 210 nm and in the range of 330-340 nm. The exact position and intensity of these bands can be influenced by the substituents on the benzothiazole ring and the solvent used for the measurement. researchgate.net

Many benzothiazole derivatives exhibit fluorescence. rsc.orgrsc.orgresearchgate.net Upon excitation at an appropriate wavelength, the molecule is promoted to an excited electronic state and subsequently relaxes to the ground state by emitting light. The emission wavelength is typically longer than the excitation wavelength (a phenomenon known as the Stokes shift). The photoluminescence properties, including the emission maximum and quantum yield, are highly dependent on the molecular structure and the surrounding environment. For example, some benzothiazole derivatives exhibit bright blue-violet, green, or orange emission in the aggregated state. rsc.orgresearchgate.net

Table 4: Representative Photophysical Data for Benzothiazole Derivatives interactive_table

| Compound Class | Absorption Maxima (λₘₐₓ) | Emission Maxima (λₑₘ) | Application |

|---|---|---|---|

| Various Benzothiazole Derivatives | ~210 nm, 330-340 nm | Not specified | General characterization |

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Not specified | Blue-violet | White light emission |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | Not specified | Green | White light emission |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of this compound and its analogues. CV provides information about the oxidation and reduction potentials of the compound, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrochemical behavior of benzothiazoles is of interest for their potential use in electronic devices and as catalysts. For instance, the electrochemical oxidative cyanation of benzothiazole derivatives has been successfully achieved. jst.go.jp The HOMO and LUMO energy levels, which can be estimated from CV data, are crucial for understanding the charge transport properties of these materials. nih.gov The redox potentials can be tuned by introducing electron-donating or electron-withdrawing substituents onto the benzothiazole core. For example, the synthesis of 2-substituted benzothiazoles has been catalyzed by 3,6-disubstituted-s-tetrazine, and the electrical properties of the catalyst were studied using cyclic voltammetry. mdpi.com

Advanced Computational and Theoretical Investigations of 2 Butyl 1,3 Benzothiazole and Benzothiazole Derivatives

Quantum Chemical Studies: Electronic Structure, Energetics, and Aromaticity (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of benzothiazole (B30560) derivatives. mdpi.comugm.ac.id These calculations provide detailed information on molecular structure, orbital energies, and reactivity descriptors.

DFT calculations are widely used to determine the optimized geometry and electronic properties of benzothiazole compounds. mdpi.comnbu.edu.sa The stability of these molecules can be confirmed by the negative values of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of a molecule. mdpi.comnih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com For instance, in a study of five benzothiazole derivatives, the HOMO-LUMO energy gaps ranged from 4.46 to 4.73 eV, with different substituents influencing the gap value. mdpi.com Another study on substituted 1,3-benzothiazole molecules found HOMO-LUMO energy gaps between 3.95 and 4.70 eV. nbu.edu.sa

These calculations also elucidate global reactivity descriptors which help in understanding the chemical behavior of the molecules. mdpi.com Key descriptors derived from HOMO and LUMO energies include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself. scirp.org

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. mdpi.comnih.gov

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com

| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzothiazole with two -CF3 moieties | - | - | 4.46 | Lowest energy gap in the series, indicating highest reactivity. | mdpi.com |

| Unsubstituted Benzothiazole | - | - | 4.73 | Highest energy gap in the series, indicating lowest reactivity. | mdpi.com |

| 2-mercapto-benzothiazole (MBTH) | - | - | 7.987 | Smallest LUMO-HOMO gap among tested inhibitors, correlating with the best corrosion inhibition. | sciencepub.net |

| Benzothiazole (BTH) | - | - | 8.478 | Highest LUMO-HOMO gap, correlating with the least corrosion inhibition. | sciencepub.net |

| Benzothiazole-derived compounds (Comp1-4) | -5.52 to -6.18 | -2.55 to -4.01 | 1.12 (for Comp3 in S1 state) | Substitution with -NO2 lowered HOMO/LUMO energies and reduced the energy gap, which is advantageous for optoelectronic properties. | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time, providing crucial information on the conformational flexibility of 2-butyl-1,3-benzothiazole (B1297620) and the stability of its interactions with biological macromolecules. nih.govbiointerfaceresearch.com

MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the physical movements of the atoms over a specific period (e.g., 100 nanoseconds), researchers can analyze the Root Mean Square Deviation (RMSD) of the complex. nih.gov Lower and more stable RMSD values over the simulation time indicate a stable binding of the ligand within the protein's active site. nih.gov Such analyses have been performed on benzothiazole derivatives complexed with targets like the SARS-CoV-2 main protease (Mpro) and acetylcholinesterase, confirming the stability of the interactions and the potential of these compounds as inhibitors. nih.govnih.govacs.org

Conformational analysis, often performed using DFT or other computational methods, is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. nbu.edu.saresearchgate.net For flexible molecules like this compound, which has a butyl chain, understanding the preferred conformation is essential as it dictates how the molecule interacts with its environment and biological targets. Studies on other benzothiazole derivatives have shown they can exist in different conformers, with energy barriers to rotation between them. nbu.edu.sa For instance, some 1,3-benzothiazole derivatives were found to exist in two primary conformers, with a rotational barrier ranging from 5.73 to 9.78 Kcal/mol. nbu.edu.sa MD simulations can further explore the conformational landscape in a solution environment, determining the ratios and lifetimes of different conformations. mdpi.com

Ligand-Protein Interaction Profiling via Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. wjarr.com This method is invaluable for screening virtual libraries of compounds and understanding the structural basis of their biological activity. wjarr.comresearchgate.net For benzothiazole derivatives, docking studies have been instrumental in identifying potential drug candidates and explaining their mechanism of action at a molecular level. biointerfaceresearch.comnih.gov

Docking analyses reveal the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. mdpi.commdpi.com The results are often expressed as a docking score or binding energy (ΔG), where a more negative value typically indicates a stronger binding affinity. nih.gov

Numerous studies have used molecular docking to investigate benzothiazole derivatives against a wide array of protein targets:

Anticancer: Docking of benzothiazole-thiazole hybrids into the ATP binding site of the p56lck enzyme helped identify structural requirements for potent inhibition. biointerfaceresearch.com

Antimicrobial: Benzothiazole derivatives were docked against the dihydropteroate (B1496061) synthase (DHPS) enzyme to evaluate their potential as antimicrobial agents. mdpi.com

Antiviral: Several benzothiazole derivatives were docked with the SARS-CoV-2 Mpro and human angiotensin-converting enzyme 2 (ACE2) receptor, showing strong binding affinities. nih.gov

Neurodegenerative Disease: Docking studies of benzothiazole derivatives with the enzyme acetylcholinesterase have identified compounds with the potential to combat Alzheimer's disease. nih.govacs.org

Anticonvulsant: In silico screening of 66 designed benzothiazole derivatives against GABA-aminotransferase (GABA-AT) identified several candidates with excellent docking scores, suggesting their potential as anticonvulsant agents. wjarr.com

These simulations provide a detailed 2D or 3D profile of the ligand-protein interactions, highlighting key amino acid residues involved in the binding. researchgate.netresearchgate.net For example, the interaction between a benzothiazole derivative and lysozyme (B549824) was found to be dominated by aromatic π-π stacking with the TRP108 residue, complemented by hydrogen bonding. mdpi.com

| Benzothiazole Derivative Class | Protein Target | Key Interactions / Findings | Reference |

|---|---|---|---|

| Designed benzothiazole derivatives | GABA-aminotransferase (GABA-AT) | Several compounds showed excellent mol dock scores (-104.23 to -121.56) compared to standard drugs phenytoin (B1677684) (-73.63) and carbamazepine (B1668303) (-62.45). | wjarr.com |

| Benzothiazole-thiazole hybrids | p56lck enzyme | Identified competitive inhibitors binding to the ATP binding site, hinge region, and allosteric site. | biointerfaceresearch.com |

| Thiazolidinone-based benzothiazoles | α-amylase and α-glucosidase | Active compounds showed significant binding interactions within the enzyme active sites, validating their inhibitory potential. | researchgate.net |

| 2-(methylthio)-benzothiazole derivative | Lysozyme | Predominant interactions were aromatic T-shaped π-π stacking with TRP108 and conventional hydrogen bonds. | mdpi.com |

| Amino acid-containing benzothiazoles | Acetylcholinesterase | Compounds 6d and 6f showed strong interactions with critical amino acid residues, suggesting potential for Alzheimer's treatment. | nih.govacs.org |

Reaction Mechanism Elucidation using Computational Chemistry Approaches

Computational chemistry provides powerful tools to elucidate complex chemical reaction mechanisms, offering insights that can be difficult to obtain through experimental methods alone. For the synthesis of benzothiazoles, theoretical calculations, especially DFT, have been used to map out reaction pathways, identify transition states and intermediates, and understand catalyst behavior. researchgate.net

A notable example is the computational investigation of the ruthenium-catalyzed synthesis of benzothiazole derivatives from N-arylthiourea precursors. researchgate.net DFT-based models were used to investigate the reaction mechanism and understand the observed differences in reaction yields and substrate specificity. researchgate.net The study proposed a modified mechanistic scheme where the rate-determining step involved the synchronized breaking of a peroxide bond and a proton-coupled electron transfer. researchgate.net In another study, mechanistic investigations revealed that in the synthesis of benzothiazole from 2-aminothiophenol (B119425) and aldehydes, an in-situ generated disulfide acts as a photosensitizer, which then generates singlet oxygen and superoxide (B77818) anions as the key oxidants for the dehydrogenation step. acs.org Computational studies have also explored how catalysts like ammonium (B1175870) chloride activate reactants through hydrogen bonding, promoting the nucleophilic attack required to form the benzothiazole ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling approaches used to correlate the chemical structure of compounds with their biological activity. wjarr.commdpi.com

SAR studies provide qualitative insights into how different functional groups and structural modifications on the benzothiazole scaffold influence its biological effects. nih.gov For example, SAR analyses have shown that the type and position of substituents on the benzothiazole ring are crucial for anticancer or anti-inflammatory activity. biointerfaceresearch.comnih.gov This information is vital for the rational design of new, more potent derivatives.

QSAR takes this a step further by creating mathematical models that quantitatively link the structural properties (descriptors) of a molecule to its activity. mdpi.com These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A QSAR model is built using a "training set" of compounds with known activities and then validated using a "test set" to ensure its predictive power. mdpi.com

QSAR studies on benzothiazole derivatives have been conducted for various biological activities, including antiproliferative and cytotoxic effects. mdpi.com For example, a QSAR model for the cytotoxicity of benzothiazole derivatives against non-tumor cells showed that toxicity depended on factors like the size of substituents and the 3D distribution of atomic mass at the 6-position of the benzothiazole core. mdpi.com Another QSAR study on N-substituted benzimidazole (B57391) derived carboxamides helped in understanding the antioxidative potential of the compounds. nih.gov These models not only predict the activity of new, unsynthesized compounds but also provide mechanistic insights by highlighting the molecular properties that are most important for activity. mdpi.commdpi.com

| Activity Modeled | Key Descriptors in QSAR Model | Finding/Interpretation | Reference |

|---|---|---|---|

| Cytotoxicity against MDCK-1 cells | BCUT descriptors (BELp1, BEHv6) | Inhibition depended on larger substituents and the 3D distribution of atomic mass at the 6-position of benzothiazoles. | mdpi.com |

| Antiproliferative Activity | Topological and 3D-MoRSE descriptors | The models showed that the presence of a sulfur atom and specific substitutions were critical for activity against tumor cell lines. | mdpi.com |

| Plant Growth Regulation | Atomic charges, dipole moments, logP | Statistically significant correlations were found between charge distribution on the carbon at position 6, dipole moments, and biological activity. | mdpi.com |

| Anti-SARS-CoV-2 PLpro Activity | Physicochemical and Free-Wilson descriptors | The model found that the presence of an aromatic ring and a basic nitrogen atom is crucial for good antiviral activity. | mdpi.com |

Applications of 2 Butyl 1,3 Benzothiazole and Benzothiazole Derivatives in Advanced Materials Science

Incorporation into Polymeric Systems for Enhanced Material Properties

The integration of benzothiazole (B30560) derivatives into polymeric structures is a strategy employed to bestow novel functionalities and enhance the intrinsic properties of materials. Benzothiazole-containing polymers have been developed for applications ranging from high-performance insulators to advanced biomedical materials. uobaghdad.edu.iq

A key application lies in the creation of redox-responsive polymers. For instance, a methacrylic monomer featuring a benzothiazole-disulfide group has been copolymerized using reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.org These copolymers can be used to create polymeric coatings that allow for the reversible attachment and release of molecules, such as cell-adhesive peptides, in response to a reducing environment. rsc.org This functionality is crucial for developing dynamic surfaces for biomedical applications. rsc.org

Furthermore, benzothiazole-based polymers are valuable in the field of optics. Copolymers synthesized via RAFT polymerization incorporating 2-(butylthio)vinylstyrene (BTVS) have demonstrated high refractive indices and excellent optical transparency. acs.org A homopolymer of BTVS, poly(BTVS), exhibited a high refractive index of 1.7432. acs.org By copolymerizing BTVS with other monomers, researchers have successfully fabricated materials with tunable refractive indices (1.6672–1.7178), low glass-transition temperatures, and high thermal stability, making them suitable for advanced optical applications. acs.org The inherent properties of the benzothiazole nucleus also contribute to the development of materials for the aerospace and electronics industries, valued for their thermal stability and specific electrical properties. uobaghdad.edu.iq

Engineering of Luminescent and Fluorescent Organic Materials

Benzothiazole derivatives are a cornerstone in the design of luminescent and fluorescent materials due to their robust and tunable photophysical properties. researchgate.net They are recognized for exhibiting strong luminescence in both solution and solid states, a characteristic attributed to the electron-withdrawing nature of the heteroaromatic ring combined with a π-conjugated system. researchgate.net

The benzothiazole scaffold serves as an excellent building block for chromophores and fluorophores. Its electron-deficient nature makes it a suitable acceptor unit in donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) molecular architectures. nih.govacs.orgresearchgate.net This design strategy allows for effective intramolecular charge transfer (ICT), which is fundamental to tuning the optical properties of the molecule. nih.gov

Researchers have synthesized a variety of fluorescent molecules by modifying the benzothiazole core. For example, coupling 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acid derivatives via the Suzuki reaction has yielded a series of compounds with fluorescence emissions in the 380 to 450 nm range. researchgate.net The introduction of different electron-donating or electron-withdrawing groups allows for the fine-tuning of emission wavelengths and quantum yields. nih.gov For instance, benzothiazole derivatives incorporating a dicyanomethylidene group have been designed to achieve red fluorescence. researchgate.net Similarly, the development of "click-on" fluorogenic dyes based on benzothiazole has been reported, where a non-fluorescent benzothiazole alkyne becomes highly fluorescent upon undergoing a click reaction to form a conjugated triazole ring. nih.gov This conversion from a chromophore to a fluorophore demonstrates the chemical versatility of the benzothiazole system. nih.gov

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives

| Compound | Excitation (nm) | Emission (nm) | Application/Feature | Source |

|---|---|---|---|---|

| BPPA | - | - | Blue emitter for OLEDs | researchgate.net |

| BPNA | - | - | Blue emitter for OLEDs | researchgate.net |

| BHPO1 | 365 | Green (agg. state) | Component for white light emission | rsc.orgresearchgate.net |

| BHPO2 | 365 | Orange (agg. state) | Component for white light emission | rsc.orgresearchgate.net |

| BPO | 365 | Violet-Blue (agg. state) | Component for white light emission | rsc.orgresearchgate.net |

| Benzothiazole Alkyne 9 + Trimethylsilylazide 10a | 285 | 363 | "Click-on" fluorogenic dye | nih.gov |

| 2-(4'-amino-[1,1'-biphenyl]-4-yl)benzothiazole (2e) | 330 | ~400 | Strong fluorescence at 10⁻⁵M | |

| 2-(4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)benzothiazole (2k) | 330 | ~420 | Strong fluorescence at 10⁻⁴M |

A particularly fascinating aspect of certain benzothiazole derivatives, especially 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its analogues, is their ability to undergo Excited State Intramolecular Proton Transfer (ESIPT). wsr-j.orgnih.gov ESIPT is an ultrafast photochemical process where a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. wsr-j.orgacs.org This process leads to the formation of a keto tautomer from the initial enol form, resulting in a large Stokes shift, which is the difference between the absorption and emission maxima. wsr-j.orgnih.gov The ESIPT process is sensitive to the molecular environment; for example, HBT typically shows enol emission in protic solvents and keto emission in aprotic environments or the solid state. rsc.org The strength of the intramolecular hydrogen bond, which facilitates ESIPT, is enhanced in the excited state. nih.govbohrium.com

Many ESIPT-capable benzothiazole derivatives also exhibit Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). acs.orgnih.govacs.org In contrast to many conventional fluorophores that suffer from fluorescence quenching at high concentrations or in the solid state, AIE-active molecules show enhanced emission upon aggregation. acs.orgnih.gov This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgacs.orgnih.gov For HBT derivatives, aggregation can also facilitate the ESIPT process, contributing to the enhanced emission. acs.orgnih.govacs.org For example, novel HBT-based amides were found to exhibit AIEE due to restricted intramolecular motion and more facile intramolecular proton transfer in the solid state. acs.orgnih.govacs.org The combination of ESIPT and AIE properties makes these compounds highly valuable for developing solid-state emitters and sensitive fluorescent probes. mdpi.comrsc.org

Integration in Organic Electronics and Optoelectronic Devices

The favorable electronic and photophysical properties of benzothiazole derivatives make them prime candidates for use in organic electronics and optoelectronic devices. They are frequently employed as building blocks for materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearch-nexus.netresearchgate.net

In the context of OLEDs, benzothiazole derivatives have been successfully utilized as efficient emitters. research-nexus.net Theoretical and experimental studies have shown that their molecular geometry, whether planar or non-planar, significantly influences their performance in optoelectronic devices. research-nexus.net For instance, benzothiazole derivatives combined with triphenylamine (B166846) have been developed as high-performance blue emitters. researchgate.net An electroluminescent device using the benzothiazole derivative BPPA as the emitter achieved a maximum brightness of 3760 cd/m² and a current efficiency of 3.01 cd/A. researchgate.net The ability to tune the emission color by modifying the molecular structure has led to the development of derivatives that emit across the visible spectrum, from blue to red, and even the fabrication of white-light-emitting materials by combining multiple benzothiazole-based emitters. rsc.orgresearchgate.netresearch-nexus.net

The electron-accepting nature of the 2,1,3-benzothiadiazole (B189464) (BTD) unit is particularly advantageous for creating low-band-gap materials through a "donor-acceptor" approach. researchgate.netresearchgate.netmit.edu These materials are crucial for organic photovoltaics and near-infrared (NIR) emitting devices. polyu.edu.hk The versatility of benzothiazole chemistry allows for the synthesis of compounds with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing charge injection, transport, and recombination in electronic devices. nih.govresearch-nexus.net

Table 2: Performance of an OLED Device with a Benzothiazole Derivative Emitter

| Device Configuration | Emitter | Max. Brightness (cd/m²) | Voltage (V) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | CIE Coordinates | Source |

|---|---|---|---|---|---|---|---|

| ITO/NPB/BPPA/BCP/Alq3/LiF/Al | BPPA | 3760 | 14.4 | 3.01 | 2.37 | (0.16, 0.16) | researchgate.net |

Utilization as Ligands in Coordination Chemistry for Metal Complexes

Benzothiazole and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. biointerfaceresearch.com The benzothiazole ring contains both nitrogen and sulfur atoms which can act as donor sites, allowing for versatile coordination modes. This has led to the synthesis of numerous metal-salen complexes and other coordination compounds with interesting structural and functional properties. nih.govresearchgate.net

Studies have reported the synthesis of metal complexes with ligands like 2-thioacetic acid benzothiazole and metal ions such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). researchgate.net Characterization of these complexes revealed different geometries; for example, the copper complex was proposed to have a square planar geometry, while others were suggested to be tetrahedral. researchgate.net In some cases, polymeric structures involving the benzothiazole ligand bridging metal centers through both sulfur and nitrogen atoms have been proposed, such as for SnX4(BT) complexes. tandfonline.com

The coordination of metal ions can significantly alter the properties of the benzothiazole ligand, leading to new materials with potential applications in catalysis and medicine. For example, attaching benzothiazole aniline (B41778) (BTA) to a metal coordination cage has been explored as a strategy to create selective and cytotoxic anticancer agents. nih.gov The resulting metal complexes often exhibit different and sometimes enhanced biological activity compared to the uncoordinated ligand. biointerfaceresearch.comresearchgate.net

Development of Chemical Sensors and Bioimaging Probes

The pronounced fluorescence of benzothiazole derivatives and their sensitivity to the local environment make them ideal platforms for the development of chemical sensors and bioimaging probes. nih.govacs.orgmdpi.com These probes are designed to signal the presence of specific analytes through a change in their fluorescence properties, such as intensity, wavelength, or lifetime. mdpi.com

Benzothiazole-based fluorescent probes have been designed for the detection of a wide range of species. For instance, a probe was developed to distinguish between Hg²⁺ and Cu²⁺ ions, showing a ratiometric fluorescent response to Hg²⁺ and fluorescence quenching for Cu²⁺, resulting in distinct color changes visible to the naked eye. nih.gov Another probe, based on an aggregation-induced emission (AIE) mechanism, was created for the selective "turn-on" detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species in living cells. nih.gov The design often involves integrating a recognition moiety (e.g., a thioacetal group for Hg²⁺ or an arylboronate ester for H₂O₂) with the benzothiazole fluorophore. nih.govnih.gov The reaction between the analyte and the recognition site triggers a change in the photophysical process of the fluorophore, such as inhibiting photoinduced electron transfer (PET) or resuming an ESIPT process. nih.govmdpi.com

In the realm of bioimaging, these probes offer significant advantages, including good cell membrane permeability, low toxicity, large Stokes shifts, and high photostability. mdpi.comacs.org They have been successfully used for imaging various analytes and organelles within living cells. acs.orgnih.gov For example, probes have been designed for functional mitochondria imaging, detecting changes in the mitochondrial environment. acs.org The ability to visualize the distribution and concentration of important biological species like biothiols, metal ions, and reactive oxygen species provides powerful tools for studying disease pathogenesis and cellular processes. acs.orgmdpi.comnih.gov

Table 3: Examples of Benzothiazole-Based Fluorescent Probes

| Probe Name/Type | Target Analyte | Sensing Mechanism | Key Feature | Source |

|---|---|---|---|---|

| BT (2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol) | Hg²⁺ / Cu²⁺ | Ratiometric (Hg²⁺), Quenching (Cu²⁺) | Distinguishes between two metal ions | nih.gov |

| Probe 1 (DNBS-phenothiazine benzothiazole) | Biothiols (e.g., Cys) | PET inhibition | 148-fold fluorescence turn-on | mdpi.com |

| BT-BO (AIE probe) | Hydrogen Peroxide (H₂O₂) | AIE, 'turn-on' fluorescence | Selective for H₂O₂ over other ROS | nih.gov |

| BzT-OH platform | Mitochondria | Platform for functional probes | High quantum yield, large Stokes shift | acs.org |

| HBTP-mito (phosphorylated HBT derivative) | Alkaline Phosphatase (ALP) | ESIPT resumption | Ratiometric fluorescence change | nih.gov |

Research on 2 Butyl 1,3 Benzothiazole and Benzothiazole Derivatives in Agricultural Chemistry

Investigation of Fungicidal Properties

Benzothiazole (B30560) and its derivatives have been the subject of extensive research for their potential as fungicides in agriculture. These compounds have shown efficacy against a variety of plant pathogenic fungi. For instance, benzothiazole itself, isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant antifungal activity against Colletotrichum gloeosporioides, the pathogen responsible for mango anthracnose. nih.gov

Research has focused on synthesizing various benzothiazole derivatives to enhance their fungicidal potency and spectrum. Studies have revealed that the introduction of specific functional groups to the benzothiazole ring can significantly influence its antifungal activity. For example, the presence of a nitrophenyl group has been found to increase activity. nih.gov Conversely, the introduction of bulky steric groups tends to reduce fungicidal efficacy. nih.gov The position of substituents is also crucial; replacing a chlorine atom at the 2-position of an attached benzene (B151609) ring with a fluorine atom at the 4-position can improve fungicidal activity. nih.gov

Derivatives where the 2-position of the benzothiazole is substituted with a thioether have been identified as a promising scaffold for developing new fungicides. nih.gov The antifungal mechanism of some derivatives may involve the inhibition of spore germination. nih.gov

Below is a table summarizing the fungicidal activity of selected benzothiazole derivatives against various plant pathogens.

| Compound Type | Target Fungi | Concentration | Activity/Efficacy | Key Structural Feature's Influence |

| Benzothiazole Derivative (30) | Botrytis cinerea | 1000 mg/L | 88.9% inhibition | Introduction of a nitrophenyl group increases activity. nih.gov |

| Benzothiazole Derivative (31) | Botrytis cinerea, Gibberella zeae | 50 mg/L | 80% and 75% inhibition, respectively | Permethric acid introduction did not significantly contribute. nih.gov |

| Benzothiazole Derivative (37) | Alternaria alternata, Aspergillus niger | 100 mg/L | 38% and 39% inhibition, respectively | May inhibit spore germination. nih.gov |

| Benzothiazole Derivative (38) | Gibberella zeae | 250 mg/L | 53.5% inhibition | - |

| Benzothiazole | Colletotrichum gloeosporioides | 75 ppm | 100% inhibition | A natural product from Ganoderma lucidum. nih.gov |

Herbicidal Efficacy and Mechanisms of Action

The benzothiazole moiety is an integral part of several commercial herbicides, including mefenacet, benazolin, benzthiazuron, and fenthiaprop-ethyl. nih.gov Research into novel benzothiazole derivatives continues to yield promising candidates for weed management. nih.gov

One of the key mechanisms of action for benzothiazole-containing herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). nih.govwssa.net ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. nih.govwssa.net By inhibiting this enzyme, herbicides like metamifop (B125954) and fenoxaprop-p-ethyl (B1329639) disrupt the production of new membranes required for cell growth, ultimately leading to the death of susceptible grass weeds. nih.govresearchgate.net Broadleaf plants are often naturally resistant due to having a less sensitive form of the ACCase enzyme. wssa.net

Another herbicidal target for benzothiazole derivatives is the D1 protease, a C-terminal processing protease. nih.gov Novel series of these derivatives have been synthesized and shown to possess significant D1 protease inhibitory activity and potent herbicidal effects against weeds like rape (Brassica napus) and barnyard grass (Echinochloa crusgalli). nih.gov

The systemic herbicide mefenacet, which contains a benzothiazole structure, acts as an inhibitor of cell generation and division. nih.govresearchgate.net It specifically prevents the division and elongation of cells in the meristem of weeds, proving effective against barnyard grass. researchgate.net

The structure-activity relationship is critical in designing effective herbicides. For instance, in a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, the presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring was found to be essential for herbicidal activity. nih.gov

Insecticidal Applications

Benzothiazole derivatives have emerged as a promising class of compounds for the development of new insecticides. caas.cnarkat-usa.orgresearchgate.net Their efficacy has been demonstrated against several significant agricultural pests. mdpi.comcaas.cnarkat-usa.org

A novel benzothiazole derivative, referred to as HBT, was isolated from a tobacco-derived endophytic fungus, Aspergillus sp.. This compound exhibited superior insecticidal activity against the fall armyworm (Spodoptera frugiperda) when compared to the plant-derived pesticide matrine. caas.cn Further investigation revealed that HBT's mechanism involves interfering with larval DNA replication, autophagy, and hormone biosynthesis. caas.cn

The synthesis of hybrid molecules incorporating the benzothiazole scaffold has also yielded potent insecticides. A series of novel benzothiazole derivatives containing a coumarin (B35378) moiety were designed and showed significant insecticidal activity against the diamondback moth (Plutella xylostella) and the black bean aphid (Aphis fabae). arkat-usa.org

Structure-activity relationship studies indicate that modifications to the benzothiazole ring can significantly impact insecticidal potency. For example, introducing strong electron-withdrawing groups like nitro and trifluoromethyl at the 6-position of the benzothiazole ring has been suggested as a strategy to discover new insecticides. mdpi.com

The table below presents data on the insecticidal activity of various benzothiazole derivatives.

| Derivative Type | Target Pest | Concentration / Dosage | Mortality Rate / Efficacy | Reference |

| HBT (natural benzothiazole derivative) | Fall Armyworm (Spodoptera frugiperda) | Not specified | Superior to matrine | caas.cn |

| Benzothiazole-coumarin derivative (6d) | Diamondback Moth (Plutella xylostella) | 400 mg/L | 100% | arkat-usa.org |

| Benzothiazole-coumarin derivative (6w) | Diamondback Moth (Plutella xylostella) | 400 mg/L | 93.10% | arkat-usa.org |

| Benzothiazole derivative (87) | Tobacco Cutworm (Spodoptera litura) | LC₅₀ = 0.10 mg/L | - | mdpi.com |

| Benzothiazole derivative (88) | Tobacco Cutworm (Spodoptera litura) | LC₅₀ = 0.07 mg/L | - | mdpi.com |

| Benzothiazole derivative (89) | Beet Armyworm (Spodoptera exigua) | 1 mg/L | 100% | mdpi.com |

Role as Plant Growth Regulators

Derivatives of benzothiazole have been investigated for their ability to modulate plant growth and development. agriculturejournals.czmdpi.com Research has shown that these compounds can exhibit auxin-like activities, which are crucial for various physiological processes in plants. agriculturejournals.cz

Studies on 2-substituted benzothiazole derivatives revealed that they can promote elongation growth in wheat coleoptiles and cucumber hypocotyls and roots. agriculturejournals.cz These compounds also stimulated the formation of adventitious roots in mung bean cuttings, an effect characteristic of auxins. agriculturejournals.cz However, the response was concentration-dependent; at higher concentrations, these same derivatives acted as growth retardants, inhibiting the length of cucumber hypocotyls and roots. agriculturejournals.cz

Further research into 3-alkoxycarbonylmethyl-2-benzothiazolones showed that certain substitutions significantly influence their plant growth regulating activity. Specifically, 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones demonstrated an average of 25.4% stimulation in growth activity on wheat compared to a control group. mdpi.com In contrast, the corresponding 6-nitro derivatives did not show significant stimulation. mdpi.com

Not all benzothiazole derivatives exhibit growth-promoting effects. A phenyl-ureabenzothiazole derivative, when tested for cytokinin-like activity, was found to inhibit chlorophyll (B73375) synthesis rather than acting as a cytokinin mimic. nih.gov This suggests that the biological activity of benzothiazole derivatives is highly dependent on their specific chemical structure.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-butyl-1,3-benzothiazole derivatives?

- Methodology : Synthesis typically involves cyclization of substituted thioureas with α-halo ketones or alkylation of benzothiazole precursors. For example, alkyl chains (e.g., butyl groups) can be introduced via nucleophilic substitution or coupling reactions under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) . Purity is validated using HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR).

Q. How is crystallographic analysis applied to confirm the structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, co-crystallization with dicarboxylic acids (e.g., octanedioic acid) reveals 3D networks stabilized by O–H···N and N–H···O bonds . Data collection requires synchrotron radiation for high-resolution twinned crystals.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Stability tests indicate sensitivity to light and moisture; storage at +4°C in amber vials is advised. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per EPA guidelines .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) predict the electronic properties of this compound?

- Methodology : Density Functional Theory (B3LYP/6-31G) calculates frontier molecular orbitals (HOMO-LUMO gaps), charge transfer, and nonlinear optical properties. For derivatives like TTF–CH=CH–BTA, natural bond orbital (NBO) analysis identifies hyperconjugative interactions, while molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites . Excitation energies from TD-DFT align with UV-Vis spectra for photochemical applications.

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Approach : Compare substituent effects (e.g., alkyl chain length, halogenation) using structure-activity relationship (SAR) models. For instance, hexyl groups enhance lipophilicity (logP >3.5) but reduce aqueous solubility, impacting antimicrobial efficacy. Conflicting data may arise from assay conditions (e.g., broth microdilution vs. agar diffusion); normalize results via IC₅₀/EC₅₀ ratios and molecular docking (e.g., AutoDock Vina) to validate target binding .

Q. How do intermolecular interactions in co-crystals influence the physicochemical stability of this compound?

- Analysis : Co-crystallization with flexible aliphatic acids (e.g., octanedioic acid) forms hydrogen-bonded trimers (O–H···N, N–H···O) that stabilize the lattice. Thermal gravimetric analysis (TGA) shows decomposition >250°C, while differential scanning calorimetry (DSC) confirms melting points (e.g., 139–140°C). Synchrotron PXRD tracks phase transitions under humidity stress .

Q. What role do alkyl substituents (e.g., butyl vs. hexyl) play in modulating benzothiazole reactivity?

- Insights : Alkyl chains increase steric bulk, reducing electrophilic substitution rates. For 2-hexyl derivatives, mass spectrometry (HRMS) and IR (C–S stretch at 658 cm⁻¹) confirm enhanced steric shielding compared to 2-butyl analogs. Reactivity is quantified via Hammett constants (σ) and kinetic studies under varying pH .

Methodological Considerations

- Spectroscopic Validation : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 165–170 ppm for C=S), and IR (C–N stretch at 1274 cm⁻¹) are critical for structural confirmation .

- Biological Assays : Use standardized MIC/MBC protocols (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with cytotoxicity assays (MTT on HEK-293 cells) to exclude false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.